![molecular formula C12H10BrN3O B1433547 N'-(5-Bromopyridin-2-yl)benzohydrazide CAS No. 1706450-51-2](/img/structure/B1433547.png)
N'-(5-Bromopyridin-2-yl)benzohydrazide
Overview
Description
N’-(5-Bromopyridin-2-yl)benzohydrazide is a chemical compound with the molecular formula C12H10BrN3O and a molecular weight of 292.13 . It is also known by the synonym Benzoic acid, 2-(5-bromo-2-pyridinyl)hydrazide .
Molecular Structure Analysis
The molecular structure of N’-(5-Bromopyridin-2-yl)benzohydrazide consists of a benzohydrazide group attached to a 5-bromopyridin-2-yl group . The SMILES representation of the molecule is C1=CC=C(C=C1)C(=O)NNC2=NC=C(C=C2)Br .Scientific Research Applications
Synthesis of N-(Pyridin-2-yl)amides
N’-(5-Bromopyridin-2-yl)benzohydrazide: is utilized in the synthesis of N-(pyridin-2-yl)amides , which are compounds with significant biological and therapeutic value. The process involves C–C bond cleavage promoted by I2 and TBHP under mild and metal-free conditions .
Formation of 3-Bromoimidazo[1,2-a]pyridines
Another application is the formation of 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine. These structures are of interest due to their varied medicinal applications and can be synthesized via one-pot tandem cyclization/bromination .
Pharmaceutical Intermediates
The compound serves as an intermediate in the pharmaceutical industry for the synthesis of various drugs. Its role as a building block for more complex molecules is crucial in drug development and design .
properties
IUPAC Name |
N'-(5-bromopyridin-2-yl)benzohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3O/c13-10-6-7-11(14-8-10)15-16-12(17)9-4-2-1-3-5-9/h1-8H,(H,14,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIZXQLGUYOMZGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NNC2=NC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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